

chemical structure and properties of pioglitazone hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pioglitazone Hydrochloride*

Cat. No.: *B1678392*

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An In-depth Technical Guide to **Pioglitazone Hydrochloride**

Introduction

Pioglitazone hydrochloride is an oral antihyperglycemic agent belonging to the thiazolidinedione (TZD) class of drugs.[1][2] It is utilized in the management of type 2 diabetes mellitus, a complex metabolic disorder characterized by insulin resistance.[3] Pioglitazone functions primarily by decreasing insulin resistance in peripheral tissues and the liver, which leads to enhanced insulin-dependent glucose disposal and a reduction in hepatic glucose output.[1][4] Chemically, it is the hydrochloride salt of (±)-5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-2,4-thiazolidinedione.[5] The drug is administered as a racemic mixture, though the enantiomers appear to interconvert in vivo without significant pharmacological differences.[5] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and the pharmacokinetic and pharmacodynamic profile of **pioglitazone hydrochloride**.

Chemical Structure and Physicochemical Properties

Pioglitazone hydrochloride is an odorless, white crystalline powder.[1][6] Its molecular structure consists of a central thiazolidinedione ring linked to a substituted phenyl group via a methylene bridge, which is further connected to an ethyl-pyridinyl group through an ether linkage.

Table 2.1: Chemical and Physicochemical Properties of **Pioglitazone Hydrochloride**

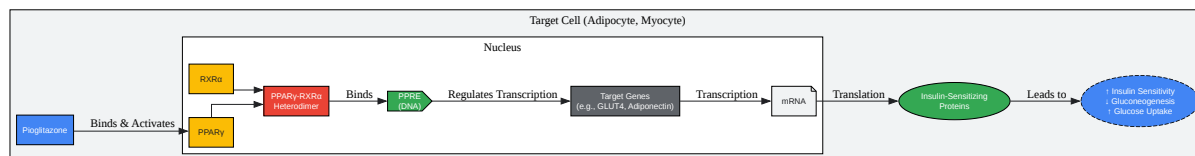
Property	Value	References
IUPAC Name	5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride	[7]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₃ S·HCl	[1][8]
Molecular Weight	392.90 g/mol	[1][7][8]
CAS Number	112529-15-4	[7]
Melting Point	193-194°C	[9][10]
Appearance	White to off-white crystalline powder	[6][9]
Solubility	Soluble in DMF, DMSO (79 mg/mL); Slightly soluble in ethanol (4 mg/mL); Practically insoluble in water and ether.	[9][11][12]

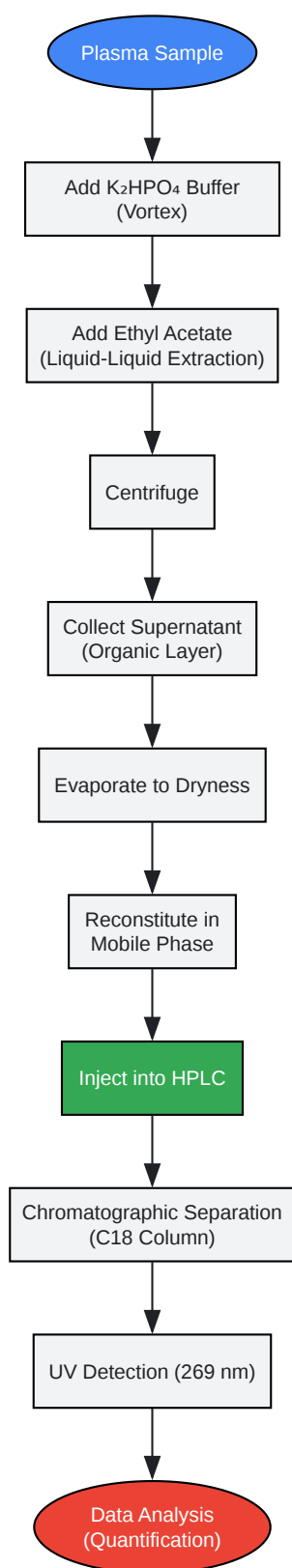
Mechanism of Action

Pioglitazone is a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR γ), a nuclear receptor.[1][5][13] PPAR γ is found in key tissues for insulin action, such as adipose tissue, skeletal muscle, and the liver.[5] The activation of PPAR γ by pioglitazone modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately enhancing tissue sensitivity to insulin.[5][13][14]

Upon activation, PPAR γ forms a heterodimer with the retinoid X receptor (RXR).[15] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes that regulate glucose and lipid homeostasis.[14][15] The key results of this gene modulation include an increase in glucose transporters (like GLUT4), a reduction in free fatty acids, enhanced insulin signaling, and a decrease in the inflammatory cytokine TNF-

α .[\[14\]](#)[\[16\]](#) These actions collectively increase glucose uptake in peripheral tissues and reduce glucose production in the liver, thereby ameliorating insulin resistance.[\[14\]](#)





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- To cite this document: BenchChem. [chemical structure and properties of pioglitazone hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678392#chemical-structure-and-properties-of-pioglitazone-hydrochloride]

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